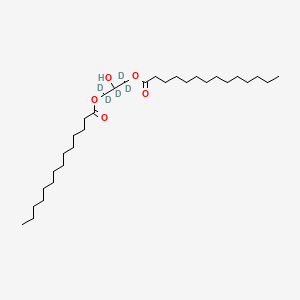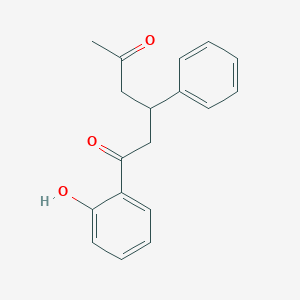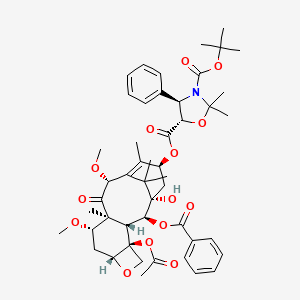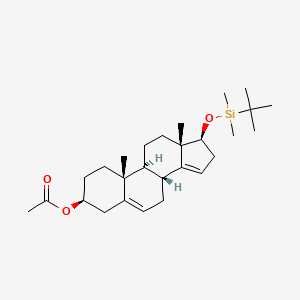
3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3b,17b-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3b,17b-diol is a synthetic derivative of androstadiene, a steroidal compoundThe molecular formula of this compound is C27H44O3Si, and it has a molecular weight of 444.72 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3b,17b-diol typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and silylation. The process begins with the starting material, androstadiene, which undergoes selective acetylation at the 3-OH position using acetic anhydride in the presence of a base such as pyridine. The 17-OH group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is typically purified using chromatographic techniques and characterized by spectroscopic methods such as NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3b,17b-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyl or silyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3b,17b-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex steroidal compounds.
Biology: The compound can be used to study the effects of steroidal derivatives on biological systems.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anti-cancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3b,17b-diol involves its interaction with specific molecular targets and pathways. The acetyl and silyl groups can influence the compound’s binding affinity to receptors or enzymes, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-O-Acetyl-17-O-trimethylsilyl 5,14-Androstadiene-3b,17b-diol: Similar structure but with a trimethylsilyl group instead of tert-butyldimethylsilyl.
3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3a,17a-diol: Similar structure but with different stereochemistry at the 3 and 17 positions.
Uniqueness
The presence of the tert-butyldimethylsilyl group in 3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3b,17b-diol provides unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C27H44O3Si |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H44O3Si/c1-18(28)29-20-13-15-26(5)19(17-20)9-10-21-22-11-12-24(27(22,6)16-14-23(21)26)30-31(7,8)25(2,3)4/h9,11,20-21,23-24H,10,12-17H2,1-8H3/t20-,21-,23-,24-,26-,27-/m0/s1 |
InChI Key |
PLFHJOVTZWTAMR-RYYTYMTKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




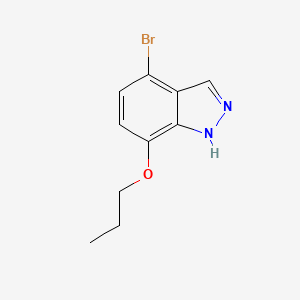
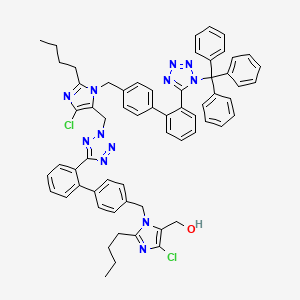
![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
